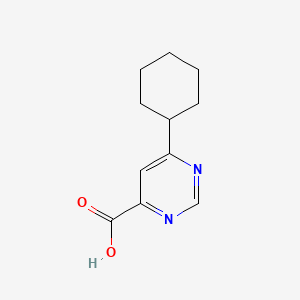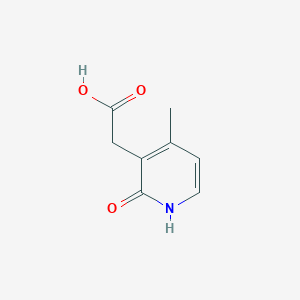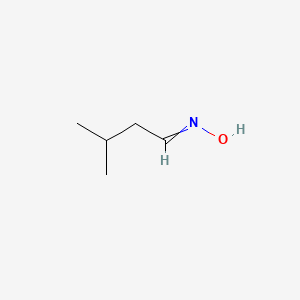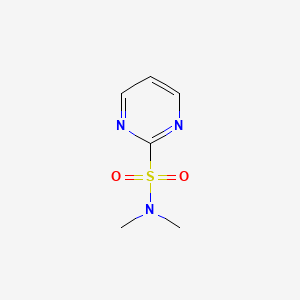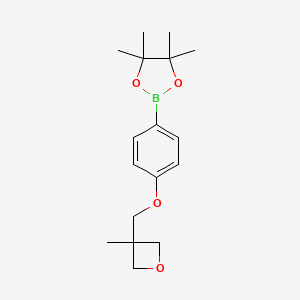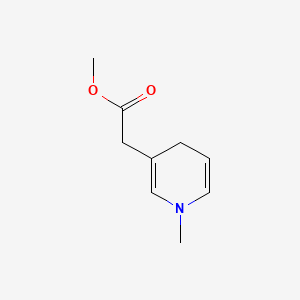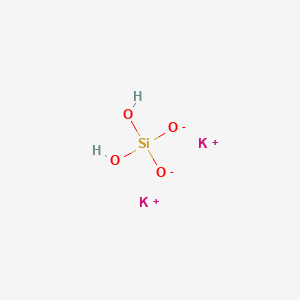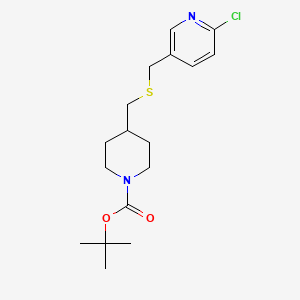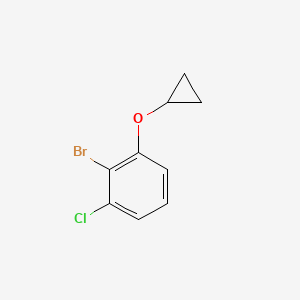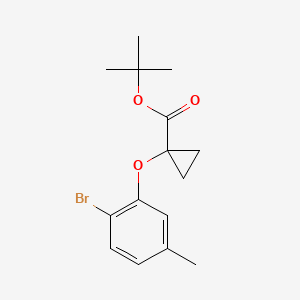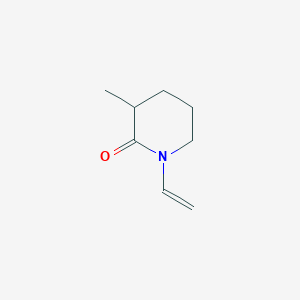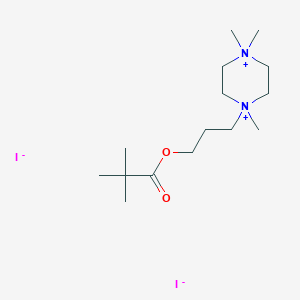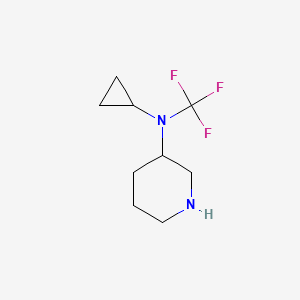![molecular formula C21H21ClN4O4 B13970955 4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline core, a methoxy group, and a chloro-substituted phenoxy group. Its diverse functional groups make it a versatile molecule with various applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-amino-3-chlorophenol with cyclopropyl isocyanate to form an intermediate, which is then reacted with 7-methoxy-6-quinolinecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide undergoes various chemical reactions, including:
Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting the phosphorylation of these kinases, the compound can prevent the activation of signaling pathways involved in cell proliferation and angiogenesis. This makes it a potent inhibitor of tumor growth and progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenvatinib: A closely related compound with similar anticancer properties, used in the treatment of thyroid cancer.
Uniqueness
4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to selectively inhibit certain kinases makes it a valuable compound in the development of targeted therapies for cancer .
Propriétés
Formule moléculaire |
C21H21ClN4O4 |
|---|---|
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
4-[3-chloro-4-(propylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C21H21ClN4O4/c1-3-7-25-21(28)26-16-5-4-12(9-15(16)22)30-18-6-8-24-17-11-19(29-2)14(20(23)27)10-13(17)18/h4-6,8-11H,3,7H2,1-2H3,(H2,23,27)(H2,25,26,28) |
Clé InChI |
ZXIGKCZIBDLPQC-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


